N-(2-Butenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.312 g/mol . This compound is characterized by the presence of a butenyl group attached to a trimethoxybenzamide core. It is a part of a class of compounds known for their diverse applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate butenylamine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the butenyl group.
Scientific Research Applications
N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the trimethoxybenzamide core plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:
- N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(2-ethylphenyl)-3,4,5-trimethoxybenzamide
- N-(2,5-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
These compounds share a similar benzamide core but differ in the substituents attached to the aromatic ring. The unique butenyl group in N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h5-6,8-9H,7H2,1-4H3,(H,15,16)/b6-5+ |
InChI Key |
RVLSIPILCBIDPI-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC=CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.